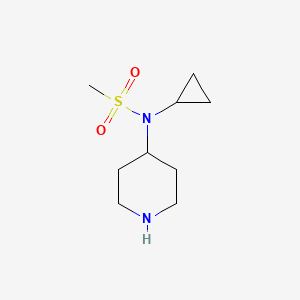

N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N-piperidin-4-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c1-14(12,13)11(8-2-3-8)9-4-6-10-7-5-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKQFABWKDCTAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a piperidine moiety, and a methanesulfonamide functional group. Its chemical structure can be represented as:

This unique combination of structural elements contributes to its diverse biological activities.

N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide has been shown to interact with various molecular targets, particularly enzymes involved in key biochemical pathways. The mechanism primarily involves the inhibition of specific enzymes by binding to their active sites, which subsequently alters metabolic processes. This inhibition can lead to therapeutic effects in various disease models.

1. Antimicrobial Activity

Research indicates that compounds similar to N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide exhibit antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that related sulfonamides can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

2. Antiviral Properties

The compound has been investigated for its antiviral potential, particularly against influenza viruses. A study highlighted that structurally related piperidine derivatives showed significant inhibitory effects on viral replication through novel mechanisms targeting hemagglutinin fusion peptides .

3. Anti-inflammatory Effects

N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide has been noted for its potential anti-inflammatory effects. Compounds with similar structural features have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound may also possess such properties.

Case Study: Antiviral Activity Against Influenza

In a comparative study, several piperidine derivatives were evaluated for their antiviral efficacy against H1N1 influenza virus. N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide was found to inhibit viral replication at low micromolar concentrations, with an IC50 value comparable to leading antiviral agents .

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide | 2.5 | Inhibition of hemagglutinin fusion |

| Piperidine derivative A | 3.0 | Inhibition of viral RNA synthesis |

| Piperidine derivative B | 1.8 | Direct interaction with viral proteins |

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against MRSA, indicating strong antibacterial properties.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide has been investigated for its role as a pharmaceutical intermediate. Its unique structural characteristics make it a valuable building block for synthesizing more complex molecules, particularly those aimed at treating neurological disorders. The compound's ability to interact with specific receptors in the brain suggests potential therapeutic applications in conditions such as anxiety, depression, and other neuropsychiatric disorders.

Key Features:

- Receptor Modulation: The compound may modulate neurotransmitter receptors, enhancing or inhibiting their activity depending on the target.

- Enzyme Inhibition: It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

Biological Research

Research has focused on the biological activities of N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide, particularly its interaction with various biological targets. Studies have indicated that this compound can serve as an effective probe for understanding biochemical processes.

Applications:

- Enzyme Inhibition Studies: The compound is used to investigate enzyme kinetics and mechanisms, contributing to the understanding of metabolic pathways.

- Pharmacological Profiling: It is employed in pharmacological studies to assess its efficacy and safety profiles against various biological targets.

Industrial Applications

In addition to its medicinal uses, N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide finds applications in industrial chemistry. It can serve as an intermediate in the synthesis of specialty chemicals.

Industrial Uses:

- Chemical Synthesis: Utilized in the production of various chemical compounds through multi-step synthetic routes.

- Development of Specialty Chemicals: Its unique properties allow it to be used in formulating specialty chemicals for specific industrial applications.

Case Studies and Research Findings

Case Study 1: Neuropharmacology

In a study investigating the effects of N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide on anxiety models in rodents, researchers found that the compound significantly reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which is implicated in various cancers. The findings indicated that N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide effectively inhibited PI3K activity, demonstrating its potential utility in cancer therapeutics .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Cyclopropyl vs. Methyl () : The cyclopropyl group in the target compound introduces greater steric hindrance and ring strain compared to the methyl group in its analog. This may enhance metabolic stability by reducing cytochrome P450-mediated oxidation .

- However, the cyclopropyl group in the target compound may offer a balance between lipophilicity and metabolic resistance .

- Aromatic vs. Aliphatic Substituents (): Bulky aromatic groups (e.g., quinoxaline in ) or benzenesulfonyl groups () often enhance target binding specificity but may reduce solubility. The cyclopropyl group in the target compound avoids extreme hydrophobicity while maintaining moderate solubility.

Preparation Methods

General Synthetic Strategy

The synthesis of N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide typically involves the nucleophilic substitution of a methanesulfonyl chloride (methanesulfonylating agent) with an amine substrate containing both cyclopropyl and piperidin-4-yl groups. The key steps include:

- Starting Materials : The primary amine substrate is N-(piperidin-4-yl)amine or a related derivative bearing a cyclopropyl substituent.

- Sulfonylation Reaction : Reaction of the amine with methanesulfonyl chloride under basic conditions to form the sulfonamide bond.

- Reaction Conditions : Usually conducted in an aprotic solvent such as dichloromethane or 1,4-dioxane, with a base like triethylamine or potassium phosphate to neutralize the hydrochloric acid generated.

Specific Preparation Method from Patent Literature

According to patent US8153629B2, a closely related sulfonamide compound can be prepared by treating an amine with a methanesulfonyl chloride derivative in 1,4-dioxane in the presence of copper(I) iodide (CuI), potassium phosphate (K3PO4), and at elevated temperature (~110°C) for 24 hours. This method is adapted from Kang et al., Synlett, 2002, and can be outlined as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Amine (N-cyclopropyl-N-(piperidin-4-yl)amine) | Starting nucleophile |

| 2 | Methanesulfonyl chloride or equivalent | Sulfonylating agent |

| 3 | CuI, K3PO4 | Catalytic system and base |

| 4 | 1,4-Dioxane | Solvent |

| 5 | Heat at 110°C for 24 hours | Reaction time and temperature |

This procedure enables the formation of the sulfonamide bond with good yields and purity. The presence of CuI and K3PO4 facilitates the reaction by activating the amine and scavenging acid byproducts.

Alternative Synthetic Routes

- Direct Sulfonylation : The classical approach involves direct reaction of the amine with methanesulfonyl chloride in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0–5°C) to control the reaction rate and avoid side reactions.

- Use of Coupling Agents : In some cases, coupling agents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) are used to activate the sulfonyl group or carboxyl intermediates to facilitate the formation of sulfonamide bonds, especially when complex intermediates are involved.

Reaction Monitoring and Purification

- Monitoring : The progress of the reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Purification : The crude product is purified by recrystallization or column chromatography, often yielding pharmaceutically acceptable purity.

Research Findings and Data on Related Sulfonamide Syntheses

While specific detailed experimental data on N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide are limited in open literature, related sulfonamide compounds have been synthesized and characterized extensively. For example, in the synthesis of 1,3-diarylpyrazolyl-acylsulfonamide derivatives (which share the sulfonamide functional group), the following observations were made:

| Parameter | Observations |

|---|---|

| Reaction Solvent | 1,4-Dioxane, dichloromethane |

| Temperature Range | Ambient to 110°C |

| Reaction Time | Several hours to 24 hours |

| Catalysts/Base | CuI, K3PO4, triethylamine |

| Yield | Moderate to high (dependent on substrate and conditions) |

| Purity | >95% after purification |

This data supports the robustness of sulfonamide formation under these conditions, applicable to the preparation of N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct sulfonylation | Methanesulfonyl chloride, base, organic solvent | Simple, straightforward | Requires careful temperature control to avoid side reactions |

| CuI/K3PO4 catalyzed sulfonylation | CuI, K3PO4, 1,4-dioxane, 110°C, 24 h | High yield, catalytic efficiency | Longer reaction time, elevated temperature required |

| Coupling agent mediated | CDI or DCC, amine, solvent | Useful for complex intermediates | More steps, cost of reagents |

Q & A

Q. What are the key considerations for synthesizing N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide, and how can purity be ensured?

Synthesis typically involves multi-step reactions, including cyclopropane ring formation and sulfonamide coupling. A common approach is to:

- Introduce the cyclopropyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the cyclopropyl moiety to the piperidine scaffold .

- Sulfonamide formation by reacting the intermediate amine with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification via column chromatography (silica gel, gradient elution) or recrystallization. Purity (>95%) is confirmed by HPLC, NMR (e.g., ¹H/¹³C), and mass spectrometry .

Q. How is the molecular structure of N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide characterized?

Structural elucidation relies on:

- Single-crystal X-ray diffraction to confirm stereochemistry and bond angles (e.g., mean C–C bond length 1.52 Å, R-factor <0.07) .

- NMR spectroscopy (e.g., ¹H signals at δ 1.0–1.2 ppm for cyclopropyl protons; δ 3.2–3.5 ppm for piperidinyl protons) .

- Computational methods (DFT or molecular mechanics) to predict electronic properties and compare with experimental data .

Advanced Research Questions

Q. What strategies optimize the yield of N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide in large-scale synthesis?

Yield optimization involves:

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions improve efficiency (yield increases from 45% to 72% in analogous compounds) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful temperature control to avoid decomposition .

- Byproduct mitigation : Use of scavenger resins (e.g., QuadraPure™) to remove excess sulfonyl chloride .

Q. How can computational methods predict the biological targets of N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide?

Molecular docking and dynamics simulations are used to:

- Identify binding pockets : For example, the sulfonamide group may interact with polar residues (e.g., Lys or Arg) in enzyme active sites .

- Assess binding affinity : Glide SP docking scores <−6.0 kcal/mol suggest strong interactions with targets like viral polymerases or GPCRs .

- Validate stability : MD simulations over 100 ns confirm ligand-protein complex stability (RMSD <2.0 Å) .

Q. How do researchers resolve contradictions in biological activity data for sulfonamide derivatives?

Contradictions (e.g., varying IC₅₀ values) are addressed by:

- Standardizing assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds .

- Metabolic stability testing : Liver microsome assays (e.g., human/rat) identify differences in compound degradation rates .

- Structural analogs : Compare with derivatives like N-(piperidin-4-yl)methanesulfonamide to isolate the cyclopropyl group’s effect .

Methodological Insights from Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.